1,2,3,9,10,10a-Hexahydrophenanthrene
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Overview
Description
1,2,3,9,10,10a-Hexahydrophenanthrene is a polycyclic hydrocarbon with the molecular formula C14H16 It is a hydrogenated derivative of phenanthrene, characterized by the addition of hydrogen atoms to the aromatic rings, resulting in a partially saturated structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,9,10,10a-Hexahydrophenanthrene can be synthesized through hydrogenation of phenanthrene. The process typically involves the use of a hydrogenation catalyst such as palladium or platinum on carbon, under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}{14}\text{H}{10} + 3\text{H}2 \rightarrow \text{C}{14}\text{H}_{16} ]
Industrial Production Methods: Industrial production of this compound follows similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems ensures efficient conversion and high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,9,10,10a-Hexahydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further hydrogenation can lead to fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic positions, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of phenanthrenequinone or phenanthrol.
Reduction: Formation of decahydrophenanthrene.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,2,3,9,10,10a-Hexahydrophenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,9,10,10a-Hexahydrophenanthrene involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect cellular pathways and processes, contributing to its biological effects.
Comparison with Similar Compounds
1,2,3,4,4a,9,10,10a-Octahydrophenanthrene: Another hydrogenated derivative of phenanthrene with a different degree of saturation.
Phenanthrene: The parent aromatic hydrocarbon.
Decahydrophenanthrene: A fully saturated derivative of phenanthrene.
Uniqueness: 1,2,3,9,10,10a-Hexahydrophenanthrene is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties compared to other hydrogenated phenanthrene derivatives. Its partially saturated structure allows for a balance between aromatic stability and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
62690-96-4 |
---|---|
Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1,2,3,9,10,10a-hexahydrophenanthrene |
InChI |
InChI=1S/C14H16/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1,3,5,7-8,12H,2,4,6,9-10H2 |
InChI Key |
JWOTZBBSNYFYGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2C(C1)CCC3=CC=CC=C32 |
Origin of Product |
United States |
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